N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed various strategies to access it. For instance, one efficient route utilizes α-halocarbonyl compounds, where Schiff’s bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols react with appropriate benzaldehydes in acetic acid, followed by treatment with ethyl chloroacetate . Further studies have explored alternative synthetic pathways, emphasizing the importance of this scaffold in drug design.
Molecular Structure Analysis
The core structure of N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine combines two pharmaceutically active moieties: triazole and thiadiazine. The fusion of these rings results in four isomeric variants: 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines (I), 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines (II), 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines (III), and 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines (IV) . These structural variations impact the compound’s biological activity and interactions with target receptors.
Chemical Reactions Analysis
The reactivity of this compound remains an area of interest. Investigating its behavior under different conditions and its ability to participate in diverse chemical reactions is crucial. Researchers have explored its potential as a synthetic intermediate and evaluated its reactivity in various contexts .
Mechanism of Action
Understanding the compound’s mechanism of action is pivotal for drug development. In silico pharmacokinetic and molecular modeling studies have shed light on how N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine interacts with biological targets. These insights guide rational drug design and optimization .
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9/c1-4-18-14-11-12(2)19-17(20-14)25-9-7-24(8-10-25)16-6-5-15-22-21-13(3)26(15)23-16/h5-6,11H,4,7-10H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBLDHYFAWJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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